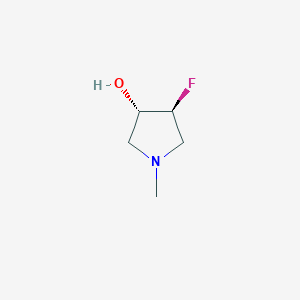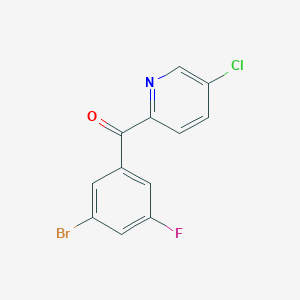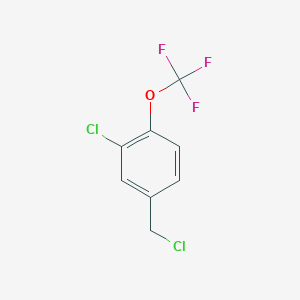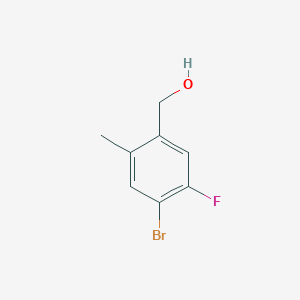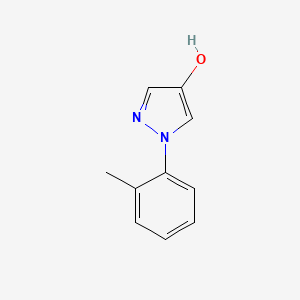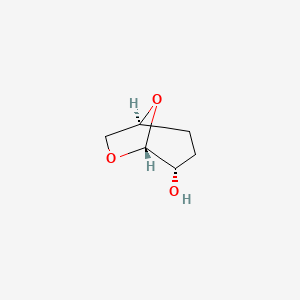
2,5-Dichlorobenzenesulfonyl isocyanate
Übersicht
Beschreibung
2,5-Dichlorobenzenesulfonyl isocyanate (DCBSI) is a chemical compound that is used in various fields of scientific research. It is a highly reactive compound that can be used as a reagent, catalyst, or initiator in a variety of chemical reactions. DCBSI is a colorless crystalline solid with a melting point of 81-83 °C and a boiling point of 155-157 °C. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone.
Wirkmechanismus
2,5-Dichlorobenzenesulfonyl isocyanate is a highly reactive compound and can undergo a variety of chemical reactions. It can react with a variety of nucleophiles, such as amines, alcohols, and phenols. It can also react with electrophiles, such as alkenes and alkynes. Additionally, this compound can react with a variety of other compounds, such as acids, bases, and organometallic compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, this compound has been shown to inhibit the growth of certain types of bacteria, including Escherichia coli and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dichlorobenzenesulfonyl isocyanate has several advantages for use in laboratory experiments. It is a highly reactive compound and can be used as a reagent, catalyst, or initiator in a variety of reactions. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound is a corrosive compound and should be handled with caution. It should also be stored in a cool, dry place, away from light and heat.
Zukünftige Richtungen
In the future, 2,5-Dichlorobenzenesulfonyl isocyanate could be used in the development of new drugs and therapies for a variety of diseases and conditions. Additionally, it could be used in the development of new materials, such as polymers and dyes. It could also be used as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Dichlorobenzenesulfonyl isocyanate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an initiator in the polymerization of monomers. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, this compound has been used in the synthesis of dyes, pigments, and other compounds.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3S/c8-5-1-2-6(9)7(3-5)14(12,13)10-4-11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDQIFZADSUDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N=C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512123 | |
| Record name | 2,5-Dichlorobenzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7019-16-1 | |
| Record name | 2,5-Dichlorobenzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

